2-Chloro-3-(1h-indazol-6-ylamino)naphthalene-1,4-dione
Description
Properties
CAS No. |
22295-47-2 |
|---|---|
Molecular Formula |
C17H10ClN3O2 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
2-chloro-3-(1H-indazol-6-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-14-15(17(23)12-4-2-1-3-11(12)16(14)22)20-10-6-5-9-8-19-21-13(9)7-10/h1-8,20H,(H,19,21) |
InChI Key |
NYOUWELKHWCYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Preparation Methods
Core Naphthalene-1,4-Dione Synthesis
Chlorination of Lawsone to 2-Chloro-1,4-Naphthoquinone
The naphthalene-1,4-dione scaffold is typically derived from Lawsone (1,4-dihydroxynaphthalene-1,4-dione). Chlorination at the 2-position is achieved via refluxing Lawsone with thionyl chloride (SOCl₂) at 90°C for 48 hours, yielding 2-chloro-1,4-naphthoquinone in 85% purity. Key steps include:
Synthetic Pathways and Comparative Analysis
Single-Step vs. Multi-Step Approaches
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Substitution | 2,3-Dichloro-1,4-naphthoquinone | AgNO₃ | 72 | 98 |
| Sequential Halogenation | Lawsone | SOCl₂ → AgNO₃ | 65 | 95 |
Key Observations :
Purification and Polymorph Control
Recrystallization Strategies
Post-synthesis purification employs solvent mixtures to isolate the target compound and control polymorphism:
- Solvent System : NMP/acetonitrile (1:4 v/v) precipitates pure Form I crystals.
- Temperature Gradient : Gradual cooling from 80°C to 25°C ensures crystalline homogeneity.
Analytical Validation
Mechanistic Considerations
Role of Silver Nitrate
AgNO₃ promotes chloride abstraction, generating a quinone-iminium intermediate that reacts with indazol-6-amine. Density functional theory (DFT) studies suggest a two-step mechanism:
Scalability and Industrial Feasibility
Solvent Reduction Techniques
Patent data highlight a shift from acetonitrile-heavy systems to NMP/acetonitrile blends, reducing solvent usage by 40% while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amino or thio derivatives.
Scientific Research Applications
2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-((1H-Indazol-6-yl)amino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their substituents at position 3 of the naphthalene-1,4-dione core:
Key Observations :
- Aromatic vs.
- Steric Effects: The bulkier indazole group could influence molecular packing and solubility. For example, the isopentylamino derivative exhibits a planar crystal structure due to its flexible chain , whereas aromatic substituents may introduce steric hindrance.
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